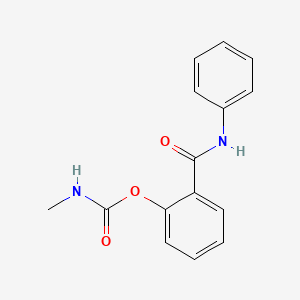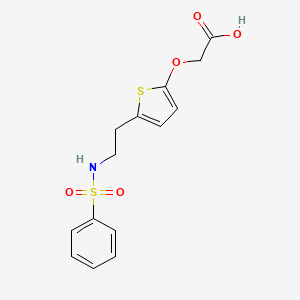
Linotroban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linotroban is a small molecule drug known for its role as a selective thromboxane A2 receptor antagonist. It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in preventing thrombosis. The molecular formula of this compound is C14H15NO5S2, and it is also known by its chemical name, 2-(2-hydroxyethoxy)thiophene-3-carboxylic acid 4-methoxyphenyl ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps:
Formation of 2-(2-hydroxyethoxy)thiophene: This is achieved by reacting 2-bromothiophene with the monosodium salt of ethylene glycol.
Condensation Reaction: The resulting 2-(2-hydroxyethoxy)thiophene is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Linotroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides are typically employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Linotroban serves as a model compound for studying selective thromboxane A2 receptor antagonists.
Biology: It is used to investigate the role of thromboxane A2 in platelet aggregation and cardiovascular diseases.
Industry: While its industrial applications are limited, this compound’s synthesis and reactions provide valuable insights for pharmaceutical manufacturing.
Mecanismo De Acción
Linotroban exerts its effects by selectively antagonizing the thromboxane A2 receptor (TBXA2R). This receptor is involved in platelet aggregation and vasoconstriction. By blocking TBXA2R, this compound inhibits platelet aggregation and reduces the risk of thrombosis . The molecular targets and pathways involved include the inhibition of thromboxane A2-mediated signaling, leading to decreased platelet activation and aggregation.
Comparación Con Compuestos Similares
Linotroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and high selectivity for TBXA2R. Similar compounds include:
Picotamide: Another thromboxane A2 receptor antagonist with a different chemical structure.
Ifetroban: A selective thromboxane A2 receptor antagonist with similar therapeutic applications.
Seratrodast: A thromboxane A2 receptor antagonist used primarily in the treatment of asthma.
This compound stands out due to its specific structural features, which confer high selectivity and potency in inhibiting thromboxane A2-mediated platelet aggregation .
Propiedades
Número CAS |
141443-73-4 |
|---|---|
Fórmula molecular |
C14H15NO5S2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |
Clave InChI |
ISSKMEQROMFEHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


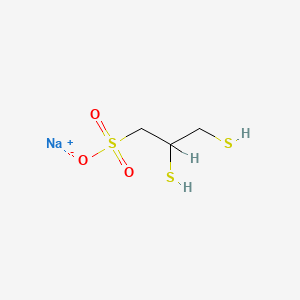
![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)
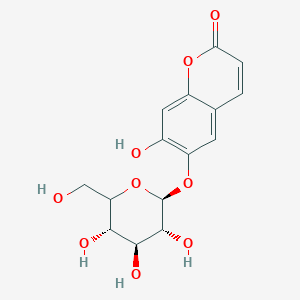
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762841.png)
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)

![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
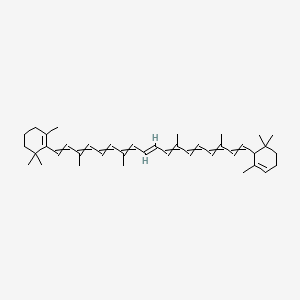
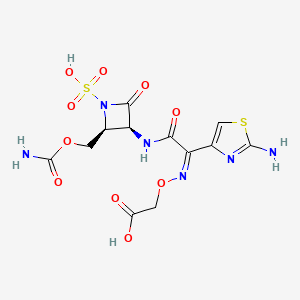
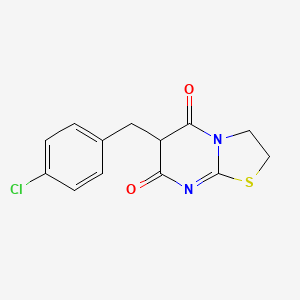
![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)
